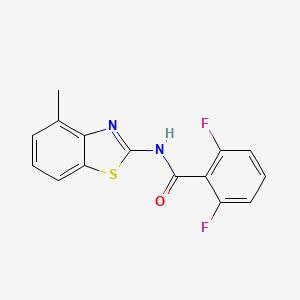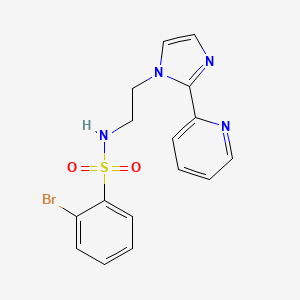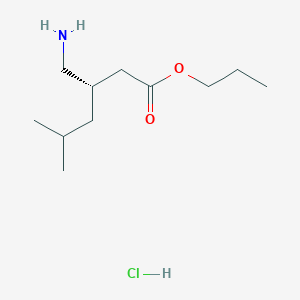
propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride, also known as Gabapentin hydrochloride, is a medication used to treat epilepsy and neuropathic pain. It is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA) but does not bind to GABA receptors. Instead, it binds to the alpha-2-delta subunit of voltage-gated calcium channels, thereby reducing the release of neurotransmitters such as glutamate and substance P.
Mechanism of Action
Propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride hydrochloride binds to the alpha-2-delta subunit of voltage-gated calcium channels, which are found in the central nervous system. This reduces the release of neurotransmitters such as glutamate and substance P, which are involved in the transmission of pain signals. By reducing the release of these neurotransmitters, propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride hydrochloride can alleviate neuropathic pain and epilepsy.
Biochemical and Physiological Effects:
propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride hydrochloride has been shown to increase the levels of GABA in the brain, which can lead to anxiolytic and anticonvulsant effects. It has also been shown to decrease the release of glutamate, which can reduce the excitability of neurons and prevent seizures. In addition, propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride hydrochloride has been shown to have antioxidant and anti-inflammatory effects, which can protect neurons from damage and reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
Propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride hydrochloride has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It is also readily available and relatively inexpensive. However, it has some limitations, including its limited solubility in water and its potential to interact with other drugs or compounds.
Future Directions
There are several future directions for research on propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride hydrochloride. One area of interest is its potential use in the treatment of psychiatric disorders, such as bipolar disorder and schizophrenia. Another area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research on the use of propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride hydrochloride as an adjunct therapy for cancer pain and as a potential treatment for drug addiction.
Synthesis Methods
Propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride hydrochloride is synthesized by reacting 1,6-diaminohexane with 2,2-dimethyl-5-nitro-1-propanol to form the intermediate 1-(aminomethyl)cyclohexaneacetic acid. This intermediate is then condensed with propyl chloroformate to form propyl (3S)-3-(aminomethyl)-5-methylhexanoate, which is then hydrolyzed with hydrochloric acid to form propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride hydrochloride.
Scientific Research Applications
Propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride hydrochloride has been extensively studied for its effectiveness in treating various neurological disorders, including epilepsy, neuropathic pain, anxiety disorders, and sleep disorders. It has also been used as an adjunct therapy for opioid withdrawal and alcohol dependence. In addition, propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride hydrochloride has been shown to have anticonvulsant, anxiolytic, and neuroprotective properties.
properties
IUPAC Name |
propyl (3S)-3-(aminomethyl)-5-methylhexanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2.ClH/c1-4-5-14-11(13)7-10(8-12)6-9(2)3;/h9-10H,4-8,12H2,1-3H3;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFWIKANAZWUHZ-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC(CC(C)C)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)C[C@H](CC(C)C)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2910529.png)
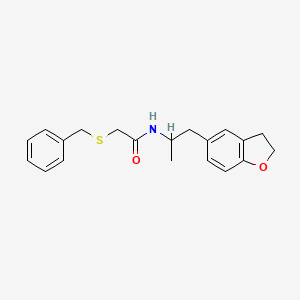

![2-[(4-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2910535.png)

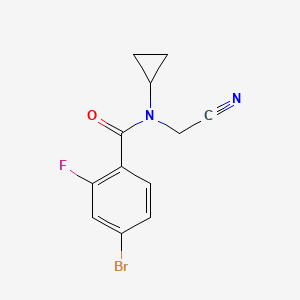

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2910541.png)
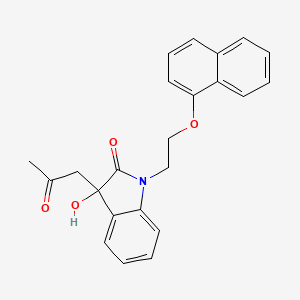
![2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B2910544.png)
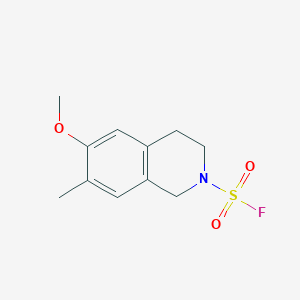
![2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrobromide](/img/structure/B2910549.png)
